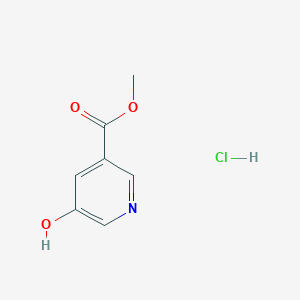

Methyl 5-hydroxynicotinate hydrochloride

説明

Methyl 5-Hydroxynicotinate hydrochloride is an intermediate used to prepare selective cyclooxygenase-2 inhibitors . It is also used to prepare imino sugars as inhibitors of liver glycogen phosphorylase .

Molecular Structure Analysis

The molecular formula of Methyl 5-hydroxynicotinate hydrochloride is C7H7NO3.ClH . The InChI code is 1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H .Physical And Chemical Properties Analysis

Methyl 5-hydroxynicotinate hydrochloride is a solid at room temperature . It has a molecular weight of 189.6 . The storage temperature is recommended to be at refrigerator levels .科学的研究の応用

Epigenetic Regulation

- Methyl 5-hydroxynicotinate hydrochloride is involved in the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, playing a key role in epigenetic regulation. This process is crucial for retrotransposon silencing and mammalian development (Tahiliani et al., 2009).

Biochemical Analysis and Detection

- The compound aids in biochemical analysis, like the selective electrogenerated chemiluminescence (ECL) labeling for distinguishing between 5-Hydroxymethylcytosine and 5-Methylcytosine in DNA, which is significant for understanding DNA methylation dynamics (Shangxian Ma et al., 2016).

Cellular Differentiation and Cancer Research

- It's implicated in the dynamic regulation of 5-hydroxymethylcytosine in embryonic stem cells and during cell differentiation. Alterations in these processes are crucial for understanding cancer development and progression (Ficz et al., 2011).

Neurological Function and Disorders

- This chemical plays a role in the presence of 5-hydroxymethylcytosine in Purkinje neurons and the brain, suggesting a role in epigenetic control of neuronal function, which is significant for neurological studies (Kriaucionis & Heintz, 2009).

Enzyme Interaction Studies

- It is used in studies to understand the interaction and mechanism of enzymes like MHPC oxygenase, providing insights into enzymatic reactions and binding processes (Chaiyen et al., 1997).

Development of Novel Compounds

- The compound is involved in the synthesis of novel compounds like those with nitrogenous structures resembling natural alkaloids, contributing to the development of new pharmaceuticals and chemicals (Fu et al., 2017).

Synthesis and Characterization

- Methyl 5-hydroxynicotinate hydrochloride is used in the synthesis and spectroscopic characterization of compounds like metal complexes of 8-hydroxyquinoline, which have applications in various fields including pharmacology (Patel & Patel, 2017).

作用機序

Target of Action

Methyl 5-hydroxynicotinate hydrochloride, also known as Methyl nicotinate, primarily targets the peripheral vasodilation system . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

The mode of action of Methyl 5-hydroxynicotinate hydrochloride involves its interaction with the peripheral vasodilation system. It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This interaction enhances local blood flow at the site of application .

Biochemical Pathways

It is known that the compound induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Pharmacokinetics

It is known that following topical administration, the compound acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Result of Action

The result of Methyl 5-hydroxynicotinate hydrochloride’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, which involves peripheral vasodilation .

Safety and Hazards

Methyl 5-hydroxynicotinate hydrochloride is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

特性

IUPAC Name |

methyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTTVNGGAWBBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89937-78-0 | |

| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89937-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

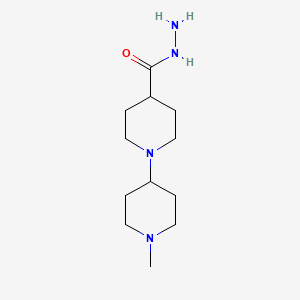

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)

![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)